

# Spectroscopic data of 1,1-Dichloroacetone (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: 1,1-Dichloroacetone

Cat. No.: B129577

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## Spectroscopic Data of 1,1-Dichloroacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1,1-dichloroacetone**, a compound of interest in various chemical and pharmaceutical research fields. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and visual representations to facilitate a deeper understanding of its molecular structure and properties.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1,1-dichloroacetone**.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Data not available	-	-	-

Quantitative  $^1\text{H}$  NMR data for **1,1-dichloroacetone**, including specific chemical shifts and coupling constants, are not readily available in public spectral databases at the time of this report.

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available	C1 ( $\text{CH}_3$ )
Data not available	C2 ( $\text{C}=\text{O}$ )
Data not available	C3 ( $\text{CHCl}_2$ )

Specific  $^{13}\text{C}$  NMR chemical shifts for **1,1-dichloroacetone** are not readily available in public spectral databases at the time of this report.

**Table 3: Infrared (IR) Spectroscopy Data**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
Data not available	-	$\text{C}=\text{O}$ stretch
Data not available	-	$\text{C}-\text{H}$ stretch ( $\text{sp}^3$ )
Data not available	-	$\text{C}-\text{H}$ bend ( $\text{sp}^3$ )
Data not available	-	$\text{C}-\text{Cl}$ stretch

A detailed list of IR absorption peaks for **1,1-dichloroacetone** is not readily available in public spectral databases. However, an FTIR spectrum has been recorded for a neat sample in a capillary cell.[\[1\]](#)

**Table 4: Mass Spectrometry Data (Electron Ionization)**

m/z	Relative Intensity (%)	Proposed Fragment
43	99.99	$[\text{CH}_3\text{CO}]^+$
27	7.50	$[\text{C}_2\text{H}_3]^+$
83	2.60	$[\text{CH}_3\text{COCHCl}]^+$
26	2.30	$[\text{C}_2\text{H}_2]^+$
63	2.20	$[\text{CH}_2\text{Cl}]^+$

Data sourced from GC-MS analysis.[\[1\]](#)

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation and experimental objectives.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A solution of **1,1-dichloroacetone** is prepared by dissolving approximately 5-20 mg of the compound in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ). A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
- **Instrumentation:** The sample is placed in a 5 mm NMR tube and inserted into the spectrometer.
- **Data Acquisition:** For  $^1\text{H}$  NMR, a standard pulse sequence is used to acquire the spectrum. For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** For a liquid sample like **1,1-dichloroacetone**, a thin film can be prepared between two infrared-transparent salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.
- **Instrumentation:** The sample is placed in the FT-IR spectrometer's sample compartment.
- **Data Acquisition:** A background spectrum of the empty salt plates or the clean ATR crystal is first recorded. The sample spectrum is then acquired over a typical range of 4000-400  $\text{cm}^{-1}$ .
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

## Electron Ionization Mass Spectrometry (EI-MS)

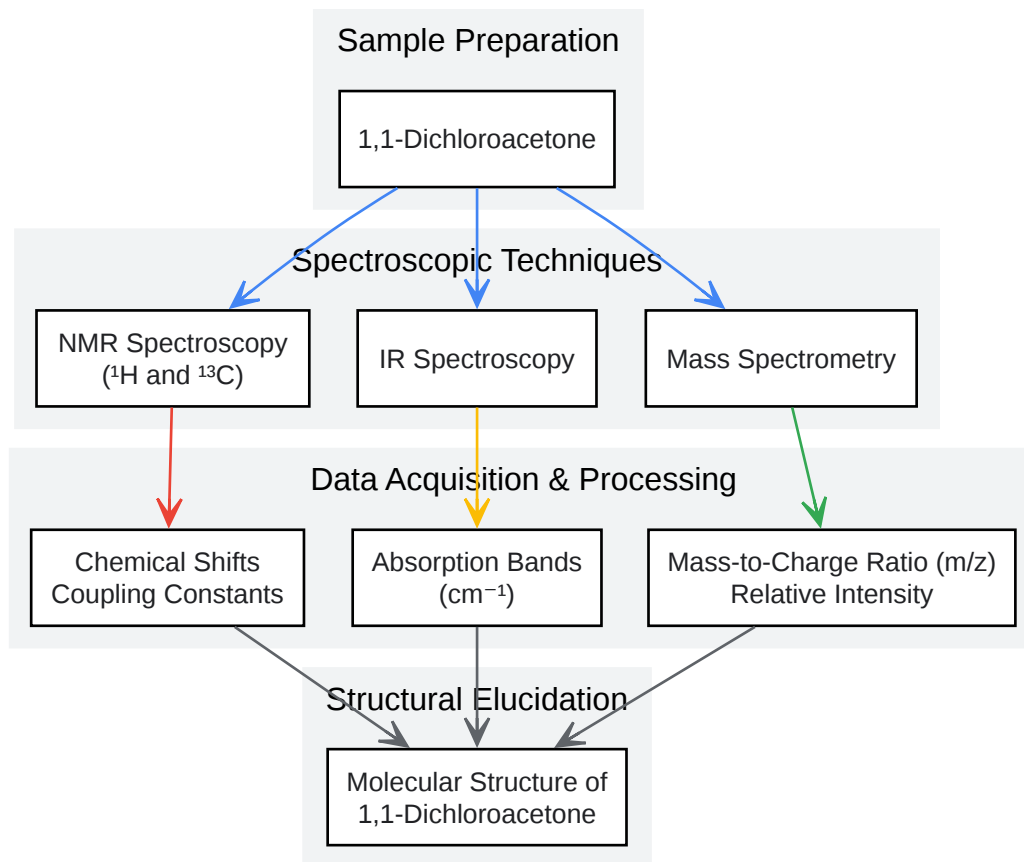
- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC) for separation from any impurities. The sample is vaporized in the ion source.
- **Ionization:** In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- **Detection:** A detector records the abundance of each ion at a specific  $m/z$  value, generating the mass spectrum.

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1,1-dichloroacetone**.

## Spectroscopic Analysis Workflow for 1,1-Dichloroacetone



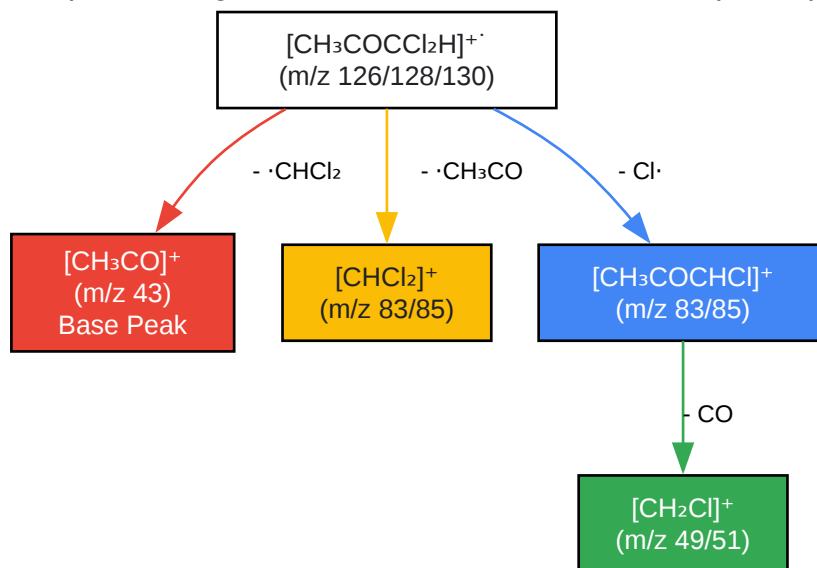
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Caption: General workflow for spectroscopic analysis.

## Mass Spectrometry Fragmentation of 1,1-Dichloroacetone

This diagram illustrates the proposed fragmentation pathway of **1,1-dichloroacetone** under electron ionization conditions, leading to the major observed fragments.

## Proposed Fragmentation of 1,1-Dichloroacetone (EI-MS)



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Caption: Fragmentation of **1,1-dichloroacetone** in MS.

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## References

- 1. 1,1-Dichloroacetone | C<sub>3</sub>H<sub>4</sub>Cl<sub>2</sub>O | CID 10567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic data of 1,1-Dichloroacetone (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b129577#spectroscopic-data-of-1-1-dichloroacetone-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b129577#spectroscopic-data-of-1-1-dichloroacetone-nmr-ir-mass-spec)

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